(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid

Histamine receptor pharmacology Stereochemical structure-activity relationships Chiral cyclopropane conformational restriction

Major suppliers have discontinued (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid, creating a supply gap for medicinal chemistry programs requiring defined steric and stereochemical outcomes. BenchChem bridges this gap with custom synthesis under stringent enantiomeric purity specifications. • Chiral scaffold validated for histamine H3/H4 receptor probes - (1R,2R) configuration yields distinct selectivity profiles versus (1S,2S) enantiomers. • Tert-butyl group (Taft Es ≈ -1.54) provides maximal steric shielding among 2-alkyl-cyclopropane carboxylic acids, critical for diastereofacial differentiation. • Minimum 95% chemical purity with enantiomeric excess documentation; analytical reference standard available via J-GLOBAL ethyl ester entry.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 21003-42-9
Cat. No. B2528003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid
CAS21003-42-9
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCC(C)(C)C1CC1C(=O)O
InChIInChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1
InChIKeyJFJVSZSPJXVIHD-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid (CAS 21003-42-9): A Chiral trans-Cyclopropane Carboxylic Acid Building Block for Stereochemically Defined Synthesis


(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid (CAS 21003-42-9) is an enantiomerically defined trans-cyclopropane carboxylic acid bearing a sterically demanding tert-butyl substituent at the 2-position . With molecular formula C8H14O2 and molecular weight 142.20 g/mol , this compound belongs to the class of chiral cyclopropane carboxylic acids widely employed as versatile intermediates in pharmaceutical synthesis and asymmetric catalysis [1]. The rigid three-membered cyclopropane ring enforces a fixed trans relationship between the carboxylic acid and tert-butyl groups, creating a conformationally constrained scaffold with precisely defined spatial orientation of functional groups [2]. The compound is a solid at room temperature requiring refrigerated storage, and its (1R,2R) absolute configuration is confirmed by the J-GLOBAL database entry for the corresponding ethyl ester derivative [3].

Why Generic Substitution of (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid with Other Cyclopropane Carboxylic Acids Carries Stereochemical and Steric Risk


The (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid scaffold cannot be casually interchanged with other cyclopropane carboxylic acids because the combination of absolute stereochemistry, trans ring geometry, and tert-butyl steric bulk jointly determines downstream molecular properties. The (1R,2R) configuration is not stereochemically equivalent to the (1S,2S) enantiomer; pharmacological studies on trans-cyclopropane derivatives demonstrate that enantiomeric pairs can exhibit dramatically divergent receptor binding profiles—for example, a (1R)-trans-cyclopropane histamine analog showed dual H3/H4 antagonism (Ki = 8.4 nM and 7.6 nM), whereas its (1S)-trans enantiomer was a highly selective H3 antagonist (Ki = 3.6 nM) [1]. Furthermore, the tert-butyl group imparts substantially greater van der Waals volume and lipophilicity than methyl or unsubstituted analogs, altering both pharmacokinetic properties and synthetic reactivity [2]. Replacing the 2-tert-butyl substitution pattern with a 1-tert-butyl regioisomer changes the spatial relationship between the sterically demanding group and the carboxylic acid, affecting conformational preferences, pKa, and hydrogen-bonding geometry . These multidimensional differentiation factors make blind substitution a high-risk proposition for applications requiring defined stereochemical and steric outcomes.

Quantitative Differentiation Evidence for (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid (CAS 21003-42-9) Against Closest Analogs


Absolute Stereochemistry (1R,2R) Drives Pharmacological Selectivity: Enantiomer-Dependent Receptor Binding Profiles

The (1R,2R)-trans-cyclopropane configuration is not stereochemically neutral. In the Watanabe et al. (2006) medicinal chemistry study employing (1R,2R)-2-(tert-butyldiphenylsilyloxy)methyl-1-formylcyclopropane as a key chiral building block, the (1R)-trans-cyclopropane scaffold yielded compound 11a with dual H3/H4 antagonism (Ki = 8.4 nM at H3 and Ki = 7.6 nM at H4), whereas its enantiomer ent-11a bearing the (1S)-trans configuration was a highly selective H3 antagonist (Ki = 3.6 nM) with negligible H4 activity. The (1R,2R)-trans scaffold also produced compound 10a with H4-selective activity (Ki = 118 nM at H4 vs. Ki > 1000 nM at H3). This demonstrates that the (1R,2R) absolute stereochemistry is a critical determinant of target selectivity [1].

Histamine receptor pharmacology Stereochemical structure-activity relationships Chiral cyclopropane conformational restriction

Steric Bulk of the tert-Butyl Substituent: Molecular Weight and Volume Differentiation vs. the Methyl Analog

The tert-butyl substituent at the 2-position of the cyclopropane ring confers substantially greater steric bulk compared to the closely related (1R,2R)-2-methylcyclopropane-1-carboxylic acid. The molecular weight difference of 42.08 g/mol (142.20 vs. 100.12) corresponds to the replacement of three methyl hydrogen atoms with three additional methyl groups . The Taft steric parameter (Es) for the tert-butyl group is approximately -1.54 compared to 0.00 for methyl, representing a steric demand difference of over 1.5 log units [1]. In the context of the recent Gleason group study on cyclopropyl conformational effects, tert-butyl groups geminal to cyclopropanes exhibit exclusive axial conformational preference at -78 °C, whereas smaller alkyl groups such as methyl retain equatorial conformer populations [1]. This steric differentiation directly impacts the compound's utility as a building block for introducing conformational bias into target molecules.

Steric parameters Chiral building block comparison Structure-property relationships

Regioisomeric Differentiation: Predicted Physicochemical Property Comparison Between 2-tert-Butyl and 1-tert-Butyl Cyclopropane Carboxylic Acids

The position of the tert-butyl substituent on the cyclopropane ring significantly affects predicted physicochemical properties. The regioisomer 1-tert-butylcyclopropane-1-carboxylic acid (CAS 1314960-57-0), in which the tert-butyl group is geminal to the carboxylic acid on the same cyclopropane carbon, has a predicted pKa of 4.88±0.20 and a predicted boiling point of 229.4±8.0 °C . In contrast, (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid places the tert-butyl group on the adjacent ring carbon, creating a vicinal relationship between the sterically demanding group and the carboxylic acid. This positional difference alters the through-bond inductive effects and through-space steric interactions affecting carboxylic acid acidity, as well as the overall molecular shape and conformational profile. The 1-tert-butyl regioisomer presents a quaternary carbon center bearing both the carboxylic acid and the tert-butyl group, whereas the 2-tert-butyl isomer distributes these groups across two adjacent stereogenic centers, enabling distinct hydrogen-bonding geometries and derivatization trajectories .

Regioisomer comparison Predicted physicochemical properties pKa differentiation

Conformational Rigidity of the trans-Cyclopropane Scaffold: Enforced Spatial Relationship Between Carboxylic Acid and tert-Butyl Groups

The trans-cyclopropane ring in (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid enforces a fixed dihedral angle of approximately 180° between the carboxylic acid and tert-butyl substituents, creating a rigid, rod-like molecular geometry that cannot interconvert with the cis configuration. This is fundamentally different from acyclic analogs such as 3,3-dimethylbutanoic acid, which possess rotational freedom around the C2-C3 bond. The seminal work by Watanabe, Shuto, and colleagues demonstrated that this conformational restriction is the basis for achieving specific pharmacological profiles: trans-cyclopropane scaffolds provided access to compounds with H3-selective, H4-selective, or dual H3/H4 activity depending on the precise substitution pattern, whereas the corresponding cis-cyclopropane scaffolds yielded entirely different selectivity profiles—for instance, the cis-analog (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane (AEIC) was a potent and highly selective H3 agonist (Ki = 1.31 ± 0.16 nM, EC50 = 10 ± 3 nM) with no effect on the H4 subtype [1]. The tert-butyl group further amplifies this conformational rigidity through steric buttressing, as demonstrated by Izzotti and Gleason (2024), who showed that tert-butyl groups geminal to cyclopropanes exhibit exclusive axial conformational preference in spirocyclic systems due to torsional strain and hyperconjugative effects [2].

Conformational restriction Cyclopropane stereochemistry Drug design scaffold

Supply Chain Differentiation: Discontinued Commercial Status and Purity Benchmarking Against Readily Available Analogs

(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid (CAS 21003-42-9) occupies a distinct supply niche compared to more commoditized cyclopropane carboxylic acid building blocks. CymitQuimica (Biosynth) lists this compound as discontinued across all pack sizes (1 mg, 10 mg, 25 mg), with a minimum purity specification of 95% . In contrast, the structurally simpler analog (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS 14590-52-4) is commercially available from the same supplier in multiple gram-scale quantities (100 mg at €69.00; 250 mg at €104.00; 1 g at €216.00; 5 g at €585.00) with specified purity of 97% . The trans-2-phenyl analog (CAS 939-90-2) is also readily available from multiple suppliers including Sigma-Aldrich and Thermo Scientific at 97% purity in 25 g quantities . The discontinued status of the tert-butyl analog indicates that procurement requires custom synthesis sourcing, distinguishing it from off-the-shelf cyclopropane carboxylic acid alternatives and implying longer lead times and higher acquisition costs for programs requiring this specific scaffold.

Chemical procurement Specialty building block availability Purity benchmarking

Recommended Application Scenarios for (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Stereochemically Defined Pharmaceutical Intermediate for Histamine Receptor Ligand Development

The (1R,2R)-trans-cyclopropane scaffold has been validated as a versatile chiral building block for constructing conformationally restricted histamine analogs with defined receptor selectivity profiles. As demonstrated by Watanabe et al. (2006), (1R,2R)-configured cyclopropane precursors enable access to compounds with either dual H3/H4 antagonism or H4-selective activity depending on the derivatization pathway, whereas the (1S,2S) enantiomeric scaffold yields H3-selective antagonists [1]. This scaffold is recommended for medicinal chemistry programs exploring histamine receptor modulation where stereochemically controlled conformational restriction is a design principle. The tert-butyl group provides additional steric bulk and lipophilicity that can be exploited to modulate pharmacokinetic properties [2].

Asymmetric Synthesis Building Block Requiring High Steric Demand at the 2-Position

For synthetic applications requiring a cyclopropane carboxylic acid with maximal steric shielding adjacent to the carboxyl group, (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid offers the highest steric bulk among common 2-alkyl-substituted cyclopropane carboxylic acids. The tert-butyl group (Taft Es ≈ -1.54) provides substantially greater steric demand than methyl (Es = 0.00), ethyl, or isopropyl alternatives [1]. This property is particularly relevant for asymmetric catalysis applications where steric differentiation between diastereotopic faces is required, and for the synthesis of sterically congested cyclopropane-containing pharmaceutical intermediates as described in the AstraZeneca and Takeda patent literature [2][3].

Conformational Analysis and Pharmacophore Modeling Studies

The rigid trans-cyclopropane geometry of (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid, which enforces an ~180° dihedral angle between the carboxylic acid and tert-butyl substituents, makes it an ideal probe molecule for conformational analysis studies. Unlike flexible acyclic analogs, this scaffold eliminates rotational ambiguity and provides a single, well-defined conformer for computational modeling, X-ray crystallography, and NMR-based conformational studies [1]. The recent work by Izzotti and Gleason (2024) on the cyclopropyl effect further validates the unique conformational properties of tert-butyl-substituted cyclopropane systems, demonstrating exclusive axial preference under low-temperature conditions [1]. This application scenario is recommended for physical organic chemistry research programs investigating the interplay between ring strain, steric effects, and conformational preferences.

Custom Synthesis Procurement for Niche Stereochemical Applications

Given the discontinued commercial status of (1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid at major suppliers [1], the primary procurement pathway is custom synthesis. This compound is justified for programs where neither the methyl analog (commercially available at 97% purity, multi-gram scale) nor the phenyl analog (commercially available at 97% purity, 25 g scale) can serve as adequate substitutes due to the specific steric and lipophilic requirements of the tert-butyl group [1][2]. The procurement specification should require minimum 95% chemical purity and documentation of enantiomeric excess, with the J-GLOBAL database entry for the ethyl ester derivative [3] providing a reference standard for confirming the (1R,2R) absolute configuration by chiral HPLC or optical rotation comparison.

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